molecular formula C22H19ClO7 B2900546 (Z)-ethyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 929477-67-8

(Z)-ethyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No.: B2900546
CAS No.: 929477-67-8
M. Wt: 430.84
InChI Key: WOIIBKOHLPDNCL-UWVJOHFNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(Z)-ethyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate” is a structurally complex molecule featuring a benzodioxin moiety fused to a dihydrobenzofuran system. Key structural elements include:

  • A (Z)-configured methylene bridge linking the benzodioxin to a 3-oxo-2,3-dihydrobenzofuran core, which may influence stereoelectronic properties and reactivity.
  • An ethyl propanoate ester side chain, enhancing lipophilicity and modulating solubility.

For instance, benzodioxin derivatives are often explored for antimicrobial or enzyme-inhibitory activities, while dihydrobenzofurans are common in natural products and pharmaceuticals .

Properties

IUPAC Name

ethyl 2-[[(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClO7/c1-3-27-22(25)12(2)29-16-4-5-17-18(9-16)30-19(20(17)24)8-13-6-15(23)7-14-10-26-11-28-21(13)14/h4-9,12H,3,10-11H2,1-2H3/b19-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIIBKOHLPDNCL-UWVJOHFNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC4=C3OCOC4)Cl)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC4=C3OCOC4)Cl)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is a derivative of 4H-benzo[d][1,3]dioxin-4-one , which is an important structural unit in insecticides. .

Biochemical Pathways

As a derivative of4H-benzo[d][1,3]dioxin-4-one , it may affect similar pathways. These could potentially include pathways related to insecticide action, but this is speculative and requires further investigation.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its structural similarity to 4H-benzo[d][1,3]dioxin-4-one , it may exert similar effects. .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of a benzodioxin, dihydrobenzofuran, and ester functionalities. Below is a comparative analysis with structurally related compounds from the literature:

Compound Key Structural Features Functional Differences Potential Implications
(Z)-ethyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate Benzodioxin, dihydrobenzofuran, (Z)-methylene, ethyl ester High steric hindrance; chloro substituent enhances electrophilicity May exhibit selective binding to hydrophobic enzyme pockets or microbial targets
(E)-Methyl 4-(3-chloropropoxy)-2-(2-cyanovinylamino)-5-methoxybenzoate (from ) Chloropropoxy, cyanovinylamino, methoxy groups Linear side chains; cyanovinyl group enables conjugation Potential use in photoactive materials or as a synthetic intermediate
Methylofuran (from ) Formylated furan, glutamic acid linkages Oxygen-rich furan; α/β-linked glutamates Functions as a cofactor in microbial one-carbon metabolism

Physicochemical and Bioactivity Comparisons

Electrophilicity: The chloro-substituted benzodioxin may enhance reactivity toward nucleophilic targets (e.g., cysteine residues in enzymes) relative to non-halogenated analogs.

Stereochemical Impact : The (Z)-methylene configuration could restrict rotational freedom, favoring specific binding modes absent in (E)-isomers or flexible analogs .

Similarity Coefficient Analysis

Using methodologies from and , the compound’s structural similarity to analogs can be quantified:

  • Tanimoto Coefficient : A value >0.7 (on a 0–1 scale) indicates significant overlap in functional groups (e.g., ester, aromatic rings) with ’s benzoate derivative.
  • Graph-Based Comparison : Subgraph isomorphism analysis () reveals shared benzodioxin and benzofuran motifs with methylofuran (), but divergent side chains reduce overall similarity .

Research Findings and Implications

  • Synthetic Challenges : The (Z)-configuration and steric bulk may complicate synthesis, necessitating stereoselective strategies (e.g., asymmetric catalysis) absent in simpler analogs .
  • Biological Relevance : While methylofuran () acts as a metabolic cofactor, the target compound’s chloro and ester groups suggest divergent applications, such as protease inhibition or antimicrobial activity.
  • Computational Modeling : Graph-based similarity metrics () and binary fingerprinting () are critical for virtual screening of analogs, though manual validation of stereochemistry remains essential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.